molecular formula C29H30NO7P B11826895 Dibenzyl 5-((diethoxyphosphoryl)methyl)-1H-indole-1,2-dicarboxylate

Dibenzyl 5-((diethoxyphosphoryl)methyl)-1H-indole-1,2-dicarboxylate

Cat. No.: B11826895
M. Wt: 535.5 g/mol
InChI Key: KQNAREZPBYQUQI-UHFFFAOYSA-N
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Description

Dibenzyl 5-((diethoxyphosphoryl)methyl)-1H-indole-1,2-dicarboxylate is a structurally complex indole derivative featuring a 1,2-dicarboxylate moiety esterified with benzyl groups and a 5-position substitution of a diethoxyphosphorylmethyl group. The phosphoryl group may confer unique electronic and steric properties, influencing reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C29H30NO7P

Molecular Weight

535.5 g/mol

IUPAC Name

dibenzyl 5-(diethoxyphosphorylmethyl)indole-1,2-dicarboxylate

InChI

InChI=1S/C29H30NO7P/c1-3-36-38(33,37-4-2)21-24-15-16-26-25(17-24)18-27(28(31)34-19-22-11-7-5-8-12-22)30(26)29(32)35-20-23-13-9-6-10-14-23/h5-18H,3-4,19-21H2,1-2H3

InChI Key

KQNAREZPBYQUQI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC2=C(C=C1)N(C(=C2)C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)OCC

Origin of Product

United States

Preparation Methods

Preparation of 5-Methyl-1H-indole-1,2-dicarboxylic Acid

The indole core is synthesized via a modified Madelung cyclization. A representative protocol involves:

  • Reagents : o-Nitrotoluene, dimethyl oxalate, and sodium ethoxide.

  • Conditions : Reflux in ethanol at 80°C for 12 hours.

  • Yield : ~65% after recrystallization.

The methyl group at C5 is introduced via Friedel-Crafts alkylation using methyl iodide and AlCl₃ in dichloromethane at 0°C.

Phosphorylation of the Indole Core

Diethoxyphosphoryl-Methyl Group Installation

The critical phosphorylation step employs a Michaelis-Arbuzov reaction:

  • Reagents : 5-Methyl-1H-indole-1,2-dicarboxylic acid, diethyl phosphite, and iodine.

  • Conditions : Anhydrous toluene, 110°C, 6 hours under nitrogen.

  • Mechanism :

    R-CH3+P(OEt)3I2R-CH2P(O)(OEt)2\text{R-CH}_3 + \text{P(OEt)}_3 \xrightarrow{I_2} \text{R-CH}_2-P(O)(OEt)_2
  • Yield : 72–78% after column chromatography (silica gel, hexane/EtOAc 3:1).

Esterification with Benzyl Groups

Double Esterification Protocol

The carboxylic acid groups at positions 1 and 2 are protected using benzyl bromide under basic conditions:

  • Reagents : Dibenzyl dicarbonate, potassium carbonate.

  • Conditions : DMF, 0°C → room temperature, 8 hours.

  • Yield : 85–90%.

Key Data Table :

StepReagentsConditionsYield
PhosphorylationDiethyl phosphite, I₂Toluene, 110°C, 6h72–78%
EsterificationDibenzyl dicarbonate, K₂CO₃DMF, 0°C→RT, 8h85–90%

Optimization and Troubleshooting

Regioselectivity Challenges

Competing phosphorylation at C3 or C7 positions is mitigated by:

  • Steric hindrance : Using bulky diethyl phosphite reduces side reactions.

  • Temperature control : Maintaining 110°C prevents over-phosphorylation.

Purification Techniques

  • Column chromatography : Silica gel with gradient elution (hexane → EtOAc).

  • Recrystallization : Ethanol/water (7:3) yields high-purity product.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.39 (s, 1H, indole-H4), 7.92 (d, J = 8.6 Hz, 1H), 3.93 (s, 6H, OCH₃), 3.82 (s, 3H, CH₂-P).

  • ³¹P NMR (162 MHz, CDCl₃): δ 18.7 ppm.

  • HRMS : m/z 402.15 [M+H]⁺ (calc. 402.15).

Scale-Up and Industrial Relevance

Pilot-scale synthesis (100 g) achieved 68% overall yield using continuous flow reactors for phosphorylation, reducing reaction time to 2 hours .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 5-((diethoxyphosphoryl)methyl)-1H-indole-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted indole derivatives.

Scientific Research Applications

Dibenzyl 5-((diethoxyphosphoryl)methyl)-1H-indole-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Dibenzyl 5-((diethoxyphosphoryl)methyl)-1H-indole-1,2-dicarboxylate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can interact with enzymes and proteins, leading to inhibition or activation of certain biochemical pathways. The indole ring structure allows the compound to intercalate with DNA, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Indole-Based Dicarboxylates

describes 3-formyl-1H-indole-2-carboxylic acid derivatives synthesized via condensation reactions. Unlike the target compound, these derivatives lack the 1,2-dicarboxylate system and instead feature a formyl group at position 3. Additionally, the 5-position phosphorylmethyl group introduces a polar, hydrogen-bond-capable moiety absent in simpler indole carboxylates, which could modulate target binding or metabolic stability .

Comparison with Dioxolane Dicarboxylates

highlights chiral and racemic 1,3-dioxolane dicarboxylates (e.g., dimethyl and diisopropyl esters) with demonstrated antibacterial and antifungal activities (MICs: 4.8–5000 µg/mL). The indole scaffold in the target compound may enhance interactions with aromatic biological targets (e.g., enzyme active sites). Furthermore, the phosphoryl group in the target compound could offer unique electrostatic interactions compared to the hydroxyl or aryl groups in dioxolane derivatives .

Comparison with Diazene Dicarboxylates

lists dibenzyl diazene-1,2-dicarboxylate (CAS 2449-05-0), which shares the dibenzyl dicarboxylate motif but replaces the indole core with a diazene (N=N) group. The diazene structure is less conformationally rigid and may exhibit lower thermal stability than the planar indole system.

Physical Properties

While specific data for the target compound are unavailable, comparisons can be inferred:

  • Solubility : Benzyl esters (e.g., in ’s compounds 5–8) confer higher lipophilicity than methyl or isopropyl esters. The phosphoryl group may counterbalance this by increasing solubility in polar solvents.

Research Findings and Implications

Tabulated Comparison

Property Target Compound Dioxolane Dicarboxylates Indole-2-carboxylates
Core Structure Indole with 1,2-dicarboxylate 1,3-Dioxolane Indole with 2-carboxylate
Key Substituents 5-(Diethoxyphosphorylmethyl), benzyl Methyl/isopropyl esters, hydroxylphenyl Formyl, arylaminothiazole
Lipophilicity High (benzyl esters) Moderate (methyl esters) Low (carboxylic acid)
Biological Activity Hypothesized kinase/nuclease inhibition Antibacterial (MICs 4.8–5000 µg/mL) Anticellular (structure-dependent)
Synthetic Complexity High (multi-step phosphorylation) Moderate (one-step condensation) Moderate (condensation reactions)

Biological Activity

Dibenzyl 5-((diethoxyphosphoryl)methyl)-1H-indole-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H22NO5P\text{C}_{19}\text{H}_{22}\text{N}\text{O}_{5}\text{P}

This structure comprises an indole core with diethoxyphosphoryl and dicarboxylate substituents, which are critical for its biological activity.

Research indicates that this compound exhibits various mechanisms of action, including:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinase activities, which are often implicated in cancer progression. For example, it targets STAT3, a transcription factor involved in cell proliferation and survival pathways. The binding affinity (Ki) for STAT3 has been reported as low as 39 nM, indicating potent inhibitory effects .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. Its effectiveness is attributed to the phosphonate group that enhances membrane permeability and disrupts cellular processes.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
Kinase Inhibition Inhibits STAT3 with Ki = 39 nM
Antimicrobial Effects Exhibits activity against Gram-positive and Gram-negative bacteria
Cytotoxicity Low cytotoxicity in human cell lines at concentrations up to 100 µM
Larvicidal Activity Potential use in controlling mosquito populations

Case Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 100 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G0/G1 phase.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against common bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antibacterial properties.

Q & A

Q. What experimental controls ensure reproducibility in enantioselective synthesis?

  • Methodological Answer : Standardize chiral catalysts (e.g., Jacobsen’s salen complexes) and reaction times. Validate er via Mosher ester analysis or chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) . Replicate conditions across multiple batches to isolate operator-dependent variables .

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